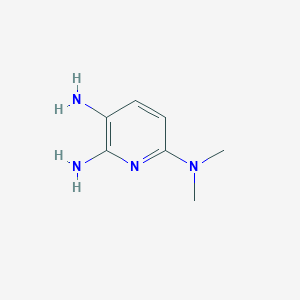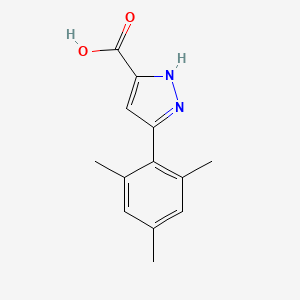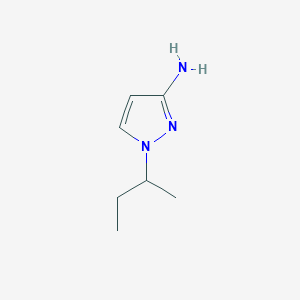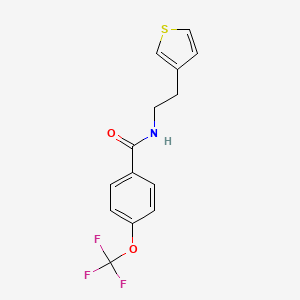![molecular formula C16H12Cl2F2N2O2 B2944121 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide CAS No. 320418-06-2](/img/structure/B2944121.png)
3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a complex organic compound characterized by the presence of dichlorobenzyl, difluorophenyl, and propanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of 3,4-Dichlorobenzylamine: : Start with the amination of 3,4-dichlorobenzyl chloride under mild conditions using an appropriate amine donor.
Introduction of Difluorophenyl Group: : Conduct a Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride, catalyzed by a Lewis acid.
Oximination Process: : Oxidize the intermediate to introduce the oxime group, forming the final compound.
Industrial Production Methods: Industrial synthesis follows a scaled-up version of the lab procedure with optimized reaction conditions, including the use of continuous flow reactors to maintain consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: : Reduction reactions typically yield amine derivatives.
Substitution: : It readily undergoes nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: : Reactions with nucleophiles such as amines or thiols under mild conditions are prevalent.
Major Products:
Oxidation: : Quinone derivatives.
Reduction: : Amines and related derivatives.
Substitution: : Substituted benzyl and amide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for potential therapeutic uses, particularly in areas like oncology and antimicrobial treatments, due to its unique ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation or specific catalytic activities.
Mécanisme D'action
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects through a multifaceted mechanism:
Molecular Targets: : Interacts with specific enzymes and receptors.
Pathways Involved: : Modulates various biochemical pathways, influencing cellular processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
3-{[(3,4-Dimethylbenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide: : Similar backbone structure but different substituents.
3-{[(3,4-Dibromobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide: : Similar functional groups but different halogen atoms.
While these compounds share some similarities, 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide stands out for its unique applications and reactivity.
That should cover the essentials! Any specific aspect you want to delve deeper into?
Propriétés
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-3-1-10(7-13(12)18)9-24-21-6-5-16(23)22-15-4-2-11(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWIQBNSCSIZKG-MPUCSWFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)
![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2944058.png)

